Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (CAS: 2160-58-9) is a thiazole derivative with a cyclopropylamino substituent at position 2 and an ethyl ester group at position 4 of the heterocyclic ring. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol . The compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate and cyclopropylamine derivatives, as inferred from analogous synthetic procedures for thiazole-based esters . It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules such as tubulysin analogs for antibody-drug conjugates (ADCs) .
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOUBFNFBYEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may require the use of strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids or substituted thiazoles.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing the thiazole moiety, including ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, exhibit promising anticancer properties. The thiazole scaffold is known to be a versatile building block in drug discovery, contributing to the development of various anticancer agents. For instance, derivatives of thiazole have been shown to inhibit tumor growth and metastasis by interfering with cell signaling pathways related to cancer progression .
Case Study:
A study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the inhibition of tubulin polymerization, which is crucial for cancer cell division . this compound was among the compounds tested, showing potential as a lead compound for further development.
1.2 Antimicrobial Properties
The compound has also shown efficacy against certain bacterial strains. Thiazole derivatives are recognized for their antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. This compound can be developed into formulations aimed at treating infections caused by resistant bacterial strains .
Agricultural Applications
2.1 Fungicidal Activity
This compound has been identified as a potential fungicide. Research indicates that thiazole derivatives possess fungicidal properties that can be utilized in crop protection against phytopathogenic fungi. These compounds can be integrated into agricultural practices to enhance plant health and yield by controlling fungal diseases effectively .
Case Study:
A patent describes the use of thiazole-4-carboxylic acid esters as effective agents for controlling fungal pathogens in crops. The study emphasizes the need for novel fungicides that meet ecological and economic demands while maintaining efficacy at lower application rates . this compound was noted for its potential in this area.
Summary of Findings
The following table summarizes the applications and findings related to this compound:
Mechanism of Action
The mechanism by which Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The cyclopropylamino group may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate with structurally related thiazole derivatives:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The cyclopropylamino group in the target compound introduces steric hindrance and moderate polarity, favoring solubility in organic solvents like ethyl acetate . In contrast, the 4-fluorophenyl group in the fluorophenyl analog increases lipophilicity, making it suitable for hydrophobic environments . The hydrochloride salt derivative (CAS: 2091043-80-8) exhibits enhanced water solubility, critical for intravenous drug formulations .
Synthetic Utility: The chloromethyl variant (CAS: N/A) serves as a reactive intermediate for nucleophilic substitutions, enabling the introduction of alkyl or aryl groups . The target compound, however, is more stable due to its cyclopropylamino moiety, which resists ring-opening under mild conditions .
In contrast, the 4-methyl-5-carboxylate derivative may exhibit altered pharmacokinetics due to steric and electronic effects .
Biological Activity
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclopropylamino group enhances the compound's pharmacokinetic properties, potentially influencing its binding affinity and bioactivity. The molecular formula of this compound is , with a molecular weight of approximately 216.27 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The compound may modulate enzymatic activities or receptor functions, leading to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1 protease. In vitro studies have shown that compounds with similar thiazole structures can inhibit viral replication effectively . The following table summarizes key findings related to its biological activity:
| Biological Activity | IC50 Value (μM) | Target | Reference |
|---|---|---|---|
| HIV-1 Protease Inhibition | 0.9 | HIV-1 Protease | |
| Antiviral Activity | 0.35 | Various Viral Targets | |
| Enzyme Modulation | N/A | Enzymatic Pathways |
Case Studies and Research Findings
- Antiviral Activity : A study evaluating the antiviral properties of thiazole derivatives found that this compound showed significant inhibition of HIV-1 protease with an IC50 value of 0.9 μM, indicating strong potential as an antiviral agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with the active site of HIV-1 protease leads to conformational changes that inhibit enzyme activity . This highlights the importance of structural modifications in enhancing bioactivity.
- Comparative Analysis : this compound was compared with other thiazole derivatives in terms of potency against various viral targets. It demonstrated superior activity compared to several analogs, emphasizing its potential as a lead compound in drug development .
Q & A
Q. What are the limitations of current SAR studies, and how can they be addressed?
- Limited data on steric effects of bulkier substituents (e.g., adamantyl) exist. Proposed solutions :
- Synthesize analogs via Sonogashira coupling to introduce alkynyl groups.
- Use 3D-QSAR (CoMFA) to correlate steric/electronic parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
